
6-Methoxyquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methoxy group at the 6 position of the quinoline ring
Méthodes De Préparation
The synthesis of 6-methoxyquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the ozonolysis of 6-methoxyquinoline. In this method, 6-methoxyquinoline is subjected to ozonolysis in a Corning low flow reactor, followed by oxidative work-up in a batch reactor using hydrogen peroxide . This process results in the formation of this compound with a yield of up to 73.5% under optimized conditions .
Analyse Des Réactions Chimiques
6-Methoxyquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as ozone or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions typically lead to the formation of hydroxyl derivatives.
Substitution: The methoxy group at the 6 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include ozone, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methoxyquinoline-2,3-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-methoxyquinoline-2,3-dicarboxylic acid involves its ability to induce oxidative stress in cells. This compound can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids . The oxidative stress induced by this compound can result in cell cycle arrest and apoptosis, particularly in cancer cells. The molecular targets and pathways involved in this process include the reduction of the GSH/GSSG ratio and the induction of oxidative DNA damage .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline-2,3-dicarboxylic acid can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline-3-carboxylic acid: This compound has a similar structure but with a single carboxylic acid group at the 3 position.
8-Nitroquinoline: This derivative has a nitro group at the 8 position and is used in different chemical reactions and applications.
Quinoline-2,3-dicarboxylic acid: Lacking the methoxy group, this compound has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92513-52-5 |
|---|---|
Formule moléculaire |
C12H9NO5 |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
6-methoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-18-7-2-3-9-6(4-7)5-8(11(14)15)10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
XHNRULRQAVVDBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


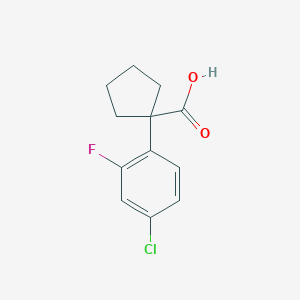


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
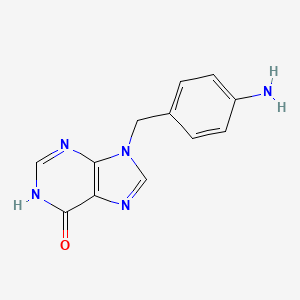
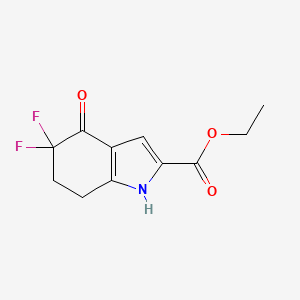
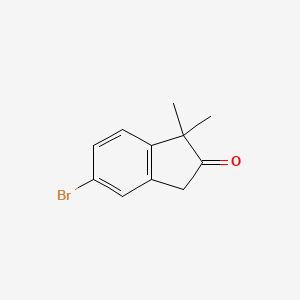

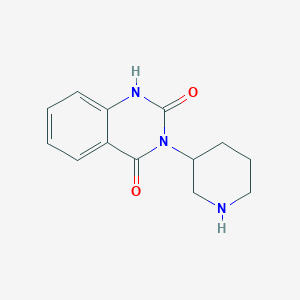



![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
